Bis(1,3-dibutylbarbituric acid) trimethine oxonol
Description
Mechanistic Insights into BK Channel Activation Dynamics
Large-conductance calcium-activated potassium (BK) channels couple intracellular Ca²⁺ signaling with membrane potential modulation. Bis(1,3-dibutylbarbituric acid) trimethine oxonol has elucidated BK channel activation kinetics by resolving depolarization-transient hyperpolarization cycles in smooth muscle and neuronal models. In A10 vascular smooth muscle cells, potassium-induced depolarization triggers BK channel opening, which the dye detects as a fluorescence decrease subsequent to initial depolarization. This biphasic response reflects BK channel’s negative feedback role in regulating vascular tone.
The probe’s slow-response characteristics capture the temporal relationship between calcium influx and BK channel-mediated repolarization. Studies pairing this compound with calcium indicators have revealed millisecond-scale delays between cytoplasmic Ca²⁺ spikes and membrane potential corrections, highlighting BK channels’ kinetic limitations under pathological calcium overload.
Modulation of Voltage-Gated Sodium Channel Functionality
Voltage-gated sodium channels (NaV) drive action potential initiation in excitable cells. This compound visualizes NaV inactivation dynamics by tracking persistent depolarization during channel malfunction. In epileptiform neuronal models, the dye reveals prolonged depolarization plateaus caused by NaV slow inactivation defects, correlating with hyperexcitability phenotypes.
Additionally, the probe detects use-dependent sodium channel blocker efficacy. By measuring depolarization attenuation during high-frequency stimulation, researchers quantify drug binding kinetics without patch-clamp instrumentation. This approach validated the frequency-dependent inhibition of lidocaine derivatives in cardiac myocytes, demonstrating this compound’s utility in high-throughput pharmacodynamic assays.
Properties
Molecular Formula |
C33H42N6O10 |
|---|---|
Molecular Weight |
682.7 g/mol |
IUPAC Name |
1,3-dibutyl-5-[4-[(E,3Z)-3-[3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)-5-oxo-1,2-oxazol-4-ylidene]prop-1-enyl]-5-oxo-2H-1,2-oxazol-3-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C33H42N6O10/c1-5-9-16-36-26(40)22(27(41)37(32(36)46)17-10-6-2)24-20(30(44)48-34-24)14-13-15-21-25(35-49-31(21)45)23-28(42)38(18-11-7-3)33(47)39(29(23)43)19-12-8-4/h13-15,22-23,34H,5-12,16-19H2,1-4H3/b14-13+,21-15- |
InChI Key |
LOIXQLQVWJDLBX-TWGYAANKSA-N |
Isomeric SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)/C=C/C=C\3/C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC |
Canonical SMILES |
CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)C=CC=C3C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dibutylbarbituric acid) trimethine oxonol involves the reaction of 1,3-dibutylbarbituric acid with a trimethine oxonol precursor. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
Bis(1,3-dibutylbarbituric acid) trimethine oxonol primarily undergoes reactions related to its function as a membrane potential dye. These include:
Binding Reactions: The compound binds to intracellular proteins or membranes, exhibiting enhanced fluorescence and a red spectral shift upon depolarization.
Fluorescence Changes: Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence, while hyperpolarization leads to a decrease in fluorescence.
Common Reagents and Conditions
Common reagents used with this compound include high-quality anhydrous DMSO or ethanol to prepare stock solutions. The compound is typically dissolved in these solvents to achieve a stock concentration of up to 1 mM .
Major Products Formed
The major products formed from reactions involving this compound are primarily related to its binding interactions with cellular components, leading to changes in fluorescence properties .
Scientific Research Applications
Bis(1,3-dibutylbarbituric acid) trimethine oxonol, often referred to as DiBAC4(3), is a versatile oxonol dye with several applications in scientific research. Its utility stems from its ability to act as a pH indicator and a fluorescent probe . DiBAC4(3) is a slow-response, potential-sensitive probe that can enter depolarized cells, binding to intracellular proteins or the membrane, which results in enhanced fluorescence and a red spectral shift .
Scientific Research Applications
This compound is widely utilized in research, including:
- Fluorescent Probes: DiBAC4(3) serves as a fluorescent probe in biological imaging, enabling researchers to visualize cellular processes in real-time .
- pH Indicators: This compound is employed as a pH indicator in various chemical reactions, providing clear visual cues for changes in acidity or alkalinity .
- Photodynamic Therapy: In the medical field, it plays a role in photodynamic therapy for cancer treatment, where it aids in targeting and destroying cancer cells through light activation .
- Analytical Chemistry: The compound is used in analytical chemistry for the detection of specific ions or molecules, enhancing the accuracy of various assays .
- Material Science: It has applications in material science, particularly in developing new polymers with enhanced optical properties for use in electronics and sensors .
- Membrane Potential Measurement: DiBAC4(3) is utilized for monitoring changes in the plasma membrane potential . It is suitable for detecting changes in average membrane potentials of nonexcitable cells caused by respiratory activity, ion-channel permeability, and drug binding . Increased depolarization leads to additional influx of the anionic dye and an increase in fluorescence, while hyperpolarization is indicated by a decrease in fluorescence .
Case Studies
- Cell Viability Assessment: Bis-(1,3-dibutylbarbituric acid) trimethine oxonol is used as a membrane potential-sensitive probe, allowing for safe and rapid discrimination of viable cells via fluorescence microscopy . Single viable individuals, identified by DiBAC4(3), can be selectively isolated from mixtures of viable and dead cells using a laser microscope and grown in pure culture .
- Antibiotic Effects on Escherichia coli : The effects of antibiotics on Escherichia coli have been studied using flow cytometry with DiBAC4(3) .
- Bacterial Viability Indicator: Oxonol (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) is a generally applicable indicator of bacterial viability. The fluorescent dye shows significantly more intense staining of killed than untreated cells .
Data Table
Table 1: Volume of DMSO needed to reconstitute specific mass of DiBAC4(3) to given concentration .
| 0.1 mg | 0.5 mg | 1 mg | 5 mg | 10 mg | |
|---|---|---|---|---|---|
| 1 mM | 193.558 µL | 967.792 µL | 1.936 mL | 9.678 mL | 19.356 mL |
| 5 mM | 38.712 µL | 193.558 µL | 387.117 µL | 1.936 mL | 3.871 mL |
| 10 mM | 19.356 µL | 96.779 µL | 193.558 µL | 967.792 µL | 1.936 mL |
Spectral Properties
Mechanism of Action
The mechanism of action of Bis(1,3-dibutylbarbituric acid) trimethine oxonol involves its function as a slow-response potential-sensitive probe. The compound enters depolarized cells, binds to intracellular proteins or membranes, and exhibits enhanced fluorescence and a red spectral shift. Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence, while hyperpolarization leads to a decrease in fluorescence .
Comparison with Similar Compounds
Mechanism and Target Specificity
| Compound | Chemical Class | Charge | Target Membrane | Mechanism |
|---|---|---|---|---|
| DiBAC₄(3) | Oxonol derivative | Anionic | Plasma membrane | Enters depolarized cells; fluorescence increases with membrane depolarization |
| Tetramethylrhodamine methyl ester (TMRM) | Cationic rhodamine | Cationic | Mitochondrial membrane | Accumulates in polarized mitochondria; fluorescence quenches with depolarization |
| JC-1 | Carbocyanine | Cationic | Mitochondrial membrane | Forms aggregates (red fluorescence) in polarized mitochondria; monomers (green) in depolarized states |
| Propidium Iodide (PI) | Nucleic acid dye | Neutral | N/A (membrane integrity) | Enters cells with compromised membranes; binds DNA/RNA |
Key Differences:
- Charge and Selectivity : DiBAC₄(3)’s anionic nature restricts it to plasma membrane depolarization, whereas cationic dyes (TMRM, JC-1) target mitochondrial membranes .
- Applications : DiBAC₄(3) is preferred for bacterial and fungal studies due to its compatibility with microbial membranes, while TMRM/JC-1 are used in eukaryotic mitochondrial assays .
Spectral and Functional Properties
Advantages of DiBAC₄(3):
- Broad Compatibility : Effective in gram-positive/negative bacteria, fungi (C. albicans, Aspergillus), and mammalian cells .
Limitations:
- Slow Kinetics : Unsuitable for real-time dynamic studies .
- Interference : Background fluorescence in lipid-rich environments .
Research Findings Highlighting Distinct Roles
- Antifungal Studies : DiBAC₄(3) revealed LL-37-induced membrane depolarization in C. albicans, correlating with lipid droplet accumulation as a stress response . In contrast, TMRM detected mitochondrial dysfunction in Saccharomyces cerevisiae during oxidative stress .
- Antibiotic Screening : DiBAC₄(3) identified polymyxin B’s depolarizing effect on E. coli within 4 hours, while PI confirmed subsequent membrane rupture .
- CRISPR-Cas13b Studies : DiBAC₄(3) demonstrated phage-induced membrane depolarization in E. coli expressing Cas13b and Csx28, a response absent in controls .
Biological Activity
Bis(1,3-dibutylbarbituric acid) trimethine oxonol, commonly referred to as DiBAC4(3), is a fluorescent dye widely utilized in microbiological research for assessing cell viability and membrane potential. Its ability to indicate bacterial viability through fluorescence makes it invaluable in various applications, particularly in the study of antibiotic effects and cellular responses to environmental changes.
DiBAC4(3) operates as a membrane potential-sensitive probe . It enters cells and binds to intracellular proteins or membranes, exhibiting enhanced fluorescence upon depolarization. This characteristic allows for the differentiation between viable and non-viable cells based on their membrane integrity and potential changes following treatment with antibiotics or other agents.
Bacterial Viability Assessment
Research has demonstrated that DiBAC4(3) effectively distinguishes between live and dead bacterial cells. In a study evaluating its use with various bacterial genera, the dye exhibited significantly more intense staining of killed cells compared to untreated ones, validating its role as a reliable indicator of bacterial viability .
In another investigation focusing on Escherichia coli, DiBAC4(3) was employed alongside flow cytometry to assess the effects of antibiotics such as azithromycin and ciprofloxacin. The results indicated that flow cytometry provided viable counts that were 1 to 2 logs higher than traditional colony-forming unit (CFU) assays, highlighting the dye's sensitivity and rapid response capability .
Case Studies
-
Antibiotic Effects on E. coli
- Objective: To evaluate the effects of selected antibiotics on E. coli using DiBAC4(3).
- Methodology: Flow cytometry was used to compare the viability of E. coli after treatment with different antibiotics.
- Findings: The results showed that DiBAC4(3) could rapidly monitor physiological changes in bacteria post-antibiotic treatment, providing insights into the mode of action of these drugs .
-
Detection in Hyperthermophiles
- Objective: To assess cell viability in hyperthermophilic archaea and bacteria.
- Methodology: Fluorescence microscopy combined with DiBAC4(3) allowed for rapid discrimination between viable and non-viable cells.
- Findings: The study successfully isolated single viable individuals from mixtures using laser microscopy techniques .
Data Tables
| Study | Organism | Method | Key Findings |
|---|---|---|---|
| Deere et al. (1995) | Various Bacteria | Flow Cytometry | DiBAC4(3) effectively stained killed cells; reliable for assessing viability. |
| Bashford et al. (2001) | E. coli | Flow Cytometry | Viable counts were 1-2 logs higher than CFU assays; rapid assessment of antibiotic effects. |
| Beck & Huber (1997) | Hyperthermophiles | Fluorescence Microscopy | Successfully discriminated viable cells; isolated individuals for further study. |
Applications
The biological activity of DiBAC4(3) extends beyond basic research; it has significant implications in clinical microbiology, environmental monitoring, and pharmaceutical development. Its ability to provide rapid assessments of cell viability can enhance the efficiency of antibiotic susceptibility testing and contribute to understanding microbial resistance mechanisms.
Q & A
Basic: What methodological protocols are recommended for using Bis(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC4(3)) in bacterial viability assessment via flow cytometry?
Answer:
DiBAC4(3) is a membrane potential-sensitive dye that accumulates in depolarized cells, emitting fluorescence proportional to membrane integrity loss. Standard protocols involve:
- Dye concentration : 0.5–1.0 µM in PBS or growth media, adjusted based on bacterial cell density (e.g., 10⁶–10⁸ CFU/mL) .
- Incubation : 15–30 minutes at 25–37°C in the dark to avoid photobleaching .
- Flow cytometry settings : Use 488 nm excitation and collect emissions at 515–545 nm (FL1 channel). Include unstained and depolarized controls (e.g., using carbonyl cyanide m-chlorophenyl hydrazone, CCCP) for baseline correction .
- Data interpretation : Viable cells exhibit low fluorescence; depolarized/dead cells show increased signal. Validate with propidium iodide (PI) co-staining for membrane integrity .
Advanced: How can experimental design address discrepancies in DiBAC4(3)-based viability data between Gram-positive and Gram-negative bacteria?
Answer:
Discrepancies arise due to differences in membrane lipid composition and dye permeability. Methodological adjustments include:
- Permeabilization : For Gram-positive species (e.g., Staphylococcus aureus), pre-treatment with 0.1% Triton X-100 or EDTA enhances dye penetration without compromising viability .
- Dye kinetics : Conduct time-course experiments (5–60 minutes) to determine optimal staining duration, as Gram-negative bacteria (e.g., E. coli) may require shorter incubation due to faster depolarization .
- Cross-validation : Pair DiBAC4(3) with ATP-based assays (e.g., luciferase) or culturability tests to resolve false positives/negatives .
Advanced: What factors contribute to conflicting results when using DiBAC4(3) to assess antibiotic-induced membrane depolarization?
Answer:
Contradictions often stem from:
- Antibiotic mechanism : β-lactams (cell wall disruptors) may not directly depolarize membranes, whereas polymyxins (membrane disruptors) yield clearer signals. Pre-screen antibiotics for mode-of-action alignment with dye sensitivity .
- Dye concentration artifacts : Excess dye (>2 µM) can self-quench or induce toxicity. Perform dose-response curves with varying antibiotic concentrations (e.g., 0.5× to 10× MIC) .
- Bacterial metabolic state : Actively growing vs. stationary-phase cells exhibit different depolarization kinetics. Synchronize cultures using nutrient deprivation or temperature shifts .
Basic: How should researchers optimize DiBAC4(3) storage conditions to ensure experimental reproducibility?
Answer:
- Storage : Dissolve in anhydrous DMSO (1–5 mM stock), aliquot into light-protected vials, and store at −20°C. Avoid freeze-thaw cycles >3× to prevent aggregation .
- Working solution stability : Prepare fresh dilutions in assay buffer and use within 4 hours. Test aged solutions with CCCP-treated controls to confirm signal integrity .
Advanced: What factorial design approaches are suitable for optimizing DiBAC4(3) staining in heterogeneous microbial communities?
Answer:
Use a 2^k factorial design to test variables (k = 3–4):
- Factors : Dye concentration (0.25–1.0 µM), incubation temperature (25°C vs. 37°C), pH (6.5–7.5), and ionic strength (0–150 mM NaCl).
- Response variables : Fluorescence intensity, signal-to-noise ratio, and correlation with PI staining.
- Analysis : ANOVA to identify significant interactions (e.g., temperature × pH). For complex communities, combine with 16S rRNA sequencing to assess taxon-specific dye bias .
Basic: What controls are essential when using DiBAC4(3) in membrane potential studies?
Answer:
- Negative control : Unstained cells to establish autofluorescence.
- Positive control : Cells treated with 50 µM CCCP (a protonophore) to induce maximal depolarization.
- Viability control : Co-staining with PI (10 µg/mL) to distinguish dead cells.
- Solvent control : DMSO concentration ≤0.1% to exclude solvent toxicity .
Advanced: How can researchers validate DiBAC4(3) data in biofilms or persister cell populations?
Answer:
- Biofilm disaggregation : Treat biofilms with DNase I (100 µg/mL) or dispersin B to improve dye penetration .
- Persister cells : Combine DiBAC4(3) with SYTOX Green (nucleic acid stain) and sort cells via FACS. Validate sorted populations using transcriptomic markers (e.g., hipA in E. coli) .
Basic: What are the limitations of DiBAC4(3) in eukaryotic vs. prokaryotic membrane potential studies?
Answer:
- Eukaryotic cells : DiBAC4(3) binds nonspecifically to intracellular proteins, requiring lower concentrations (0.1–0.5 µM) and shorter incubation (<10 minutes). Use tetramethylrhodamine methyl ester (TMRM) as a complementary dye .
- Prokaryotic cells : Limited by outer membrane barriers in Gram-negatives. Pre-treat with 1 mM EDTA for 5 minutes to chelate divalent cations and enhance permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
